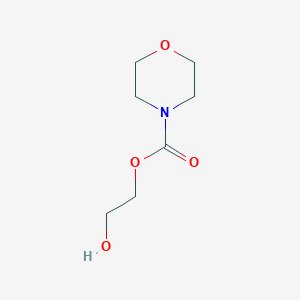
2-Hydroxyethyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl morpholine-4-carboxylate is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds containing both nitrogen and oxygen atoms in a six-membered ring. This particular compound is characterized by the presence of a hydroxyethyl group and a carboxylate group attached to the morpholine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl morpholine-4-carboxylate typically involves the reaction of morpholine with ethylene oxide followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of Morpholine with Ethylene Oxide: Morpholine reacts with ethylene oxide to form 2-Hydroxyethyl morpholine.
Carboxylation: The 2-Hydroxyethyl morpholine is then carboxylated using carbon dioxide in the presence of a base to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler morpholine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-Hydroxyethyl morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl morpholine-4-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The hydroxyethyl group allows for hydrogen bonding interactions, while the carboxylate group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the hydroxyethyl and carboxylate groups.
2-Morpholinoethanol: Similar structure but lacks the carboxylate group.
4-Morpholineethanol: Similar structure but with different substitution patterns.
Uniqueness
2-Hydroxyethyl morpholine-4-carboxylate is unique due to the presence of both hydroxyethyl and carboxylate groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds and ionic interactions, making it valuable in various applications.
Properties
CAS No. |
58227-34-2 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-hydroxyethyl morpholine-4-carboxylate |
InChI |
InChI=1S/C7H13NO4/c9-3-6-12-7(10)8-1-4-11-5-2-8/h9H,1-6H2 |
InChI Key |
ZRUHMMRSWMAMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















